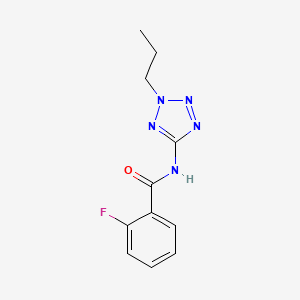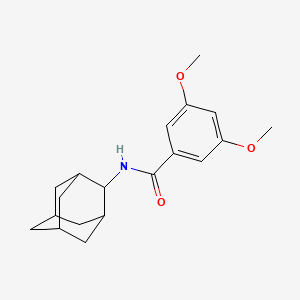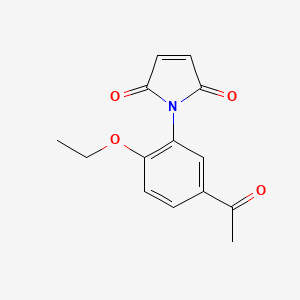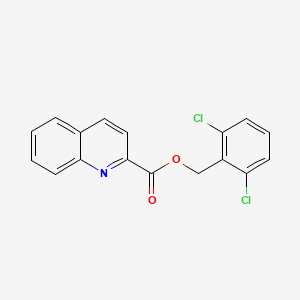![molecular formula C18H19ClN2O4 B5762263 4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as CDB-2914 and has been studied extensively for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CDB-2914 involves its ability to bind to the progesterone receptor and inhibit its activity. This leads to a decrease in the production of progesterone and its effects on the body. In addition, CDB-2914 has been found to have antifibrotic properties by inhibiting the production of collagen and other extracellular matrix proteins.
Biochemical and Physiological Effects
CDB-2914 has been found to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of uterine fibroids and breast cancer cells in vitro. In addition, CDB-2914 has been found to reduce the size and number of endometriotic lesions in animal models. It has also been found to have a contraceptive effect in male animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CDB-2914 in lab experiments is its specificity for the progesterone receptor, which allows for targeted inhibition of its activity. In addition, CDB-2914 has been found to have low toxicity in animal studies, making it a safe compound to use in experiments. One limitation of using CDB-2914 is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
The research on CDB-2914 is still ongoing, and there are many future directions that can be explored. One area of research is the development of more potent and selective compounds that can be used as therapeutic agents. Another area of research is the investigation of the potential of CDB-2914 as a male contraceptive agent. In addition, the use of CDB-2914 in combination with other drugs for the treatment of various medical conditions can be explored.
Synthesemethoden
The synthesis of CDB-2914 involves the reaction of 4-chlorobenzenecarboximidamide with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which is then purified using column chromatography. The purity of the compound is determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CDB-2914 has been studied extensively for its potential as a therapeutic agent for various medical conditions. It has been found to have antiprogestational and antifibrotic properties, making it a potential treatment for conditions such as endometriosis, uterine fibroids, and breast cancer. In addition, CDB-2914 has been studied for its potential as a male contraceptive agent.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-3-23-15-10-7-13(11-16(15)24-4-2)18(22)25-21-17(20)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSJFWVMCXUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)



